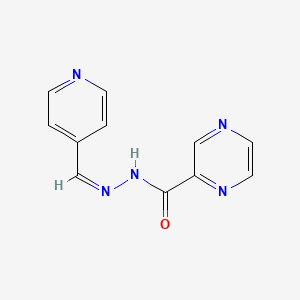
3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime, also known as EDDO, is a chemical compound that has been extensively studied for its potential applications in scientific research. EDDO belongs to the family of benzisoxazolone oximes, which are known for their ability to inhibit the enzyme acetylcholinesterase (AChE) and thus increase the levels of acetylcholine in the brain.
Mecanismo De Acción
3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime inhibits AChE by binding to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which is beneficial for the treatment of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit AChE, 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime for lab experiments is its ability to inhibit AChE, which is important for the study of Alzheimer's disease and other neurological disorders. 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the study of various diseases.
One limitation of 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime for lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experiments. In addition, 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has a relatively short half-life, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are a number of future directions for the study of 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime. One area of research is the development of new drugs based on the structure of 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime for the treatment of Alzheimer's disease and other neurological disorders. Another area of research is the study of the anti-inflammatory and antioxidant properties of 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime for the treatment of various diseases.
In addition, there is a need for further research on the mechanism of action of 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime and its effects on various biochemical and physiological processes. Further research is also needed to optimize the synthesis method of 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime and to develop new methods for administering the compound in lab experiments.
Métodos De Síntesis
The synthesis of 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime involves the reaction of 3-ethyl-6,6-dimethyl-7-nitro-1,2-benzisoxazole with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The resulting compound is then reduced with sodium borohydride to yield 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime. This synthesis method has been optimized to produce high yields of pure 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime with minimal impurities.
Aplicaciones Científicas De Investigación
3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. One of the main areas of research is the development of new drugs for the treatment of Alzheimer's disease. 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has been shown to inhibit AChE, which is responsible for the breakdown of acetylcholine in the brain. This leads to an increase in acetylcholine levels, which is beneficial for the treatment of Alzheimer's disease.
3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has also been studied for its potential applications in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. In addition, 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
Propiedades
IUPAC Name |
(NZ)-N-(3-ethyl-6,6-dimethyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-7-10-8(12-14)5-11(2,3)6-9(10)15-13-7/h14H,4-6H2,1-3H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMPXMXRHJUFBZ-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC2=C1C(=NO)CC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NOC2=C1/C(=N\O)/CC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-(3-ethyl-6,6-dimethyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)hydroxylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)



![4-(4-chlorophenyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5911167.png)

![N-[4-(dimethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5911177.png)

![2-propyn-1-yl 2-[(octylamino)carbonyl]benzoate](/img/structure/B5911185.png)

![4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5911202.png)

![3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-3-oxopropanoic acid](/img/structure/B5911220.png)
![2-(2,5-dimethyl-1H-indol-3-yl)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911225.png)